[2-Chloro-5-(1,2,4-triazol-4-yl)phenyl]-(4-methylpiperazin-1-yl)methanone
Overview
Description
[2-Chloro-5-(1,2,4-triazol-4-yl)phenyl]-(4-methylpiperazin-1-yl)methanone is a chemical compound that features a triazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(1,2,4-triazol-4-yl)phenyl]-(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a chlorinated phenyl derivative.
Incorporation of the Piperazine Moiety: The piperazine ring is attached through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, [2-Chloro-5-(1,2,4-triazol-4-yl)phenyl]-(4-methylpiperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-Chloro-5-(1,2,4-triazol-4-yl)phenyl]-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring and piperazine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenylmethanone
- [5-Chloro-2-(3-chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenyl(phenyl)methanone
Uniqueness
Compared to similar compounds, [2-Chloro-5-(1,2,4-triazol-4-yl)phenyl]-(4-methylpiperazin-1-yl)methanone is unique due to the presence of the piperazine moiety. This structural feature enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-chloro-5-(1,2,4-triazol-4-yl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-18-4-6-19(7-5-18)14(21)12-8-11(2-3-13(12)15)20-9-16-17-10-20/h2-3,8-10H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDCGOPBKRIBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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